molecular formula C8H10N2O3 B1344985 Ethyl 3-cyclopropyl-1,2,4-oxadiazole-5-carboxylate CAS No. 1018125-29-5

Ethyl 3-cyclopropyl-1,2,4-oxadiazole-5-carboxylate

Cat. No.: B1344985
CAS No.: 1018125-29-5
M. Wt: 182.18 g/mol
InChI Key: PMRBTIANPAMXMF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Introduction and Chemical Identity

Structural Overview and Nomenclature

Ethyl 3-cyclopropyl-1,2,4-oxadiazole-5-carboxylate is a bicyclic heterocyclic compound characterized by:

  • 1,2,4-Oxadiazole core : A five-membered aromatic ring containing one oxygen and two nitrogen atoms at positions 1, 2, and 4.
  • Cyclopropyl substituent : A three-membered carbon ring attached to the oxadiazole at position 3, contributing steric rigidity and potential bioactivity.
  • Ethyl ester group : A carboxylate ester linked via an ethyl chain at position 5, enhancing solubility and reactivity.

The compound’s IUPAC name reflects its substituents and positional arrangement. Its SMILES notation, CCOC(=O)C1=NC(=NO1)C2CC2 , and InChI InChI=1S/C8H10N2O3/c1-2-12-8(11)7-9-6(10-13-7)5-3-4-5/h5H,2-4H2,1H3 , provide precise structural identifiers.

Key Structural Features
Feature Description
Heterocyclic core 1,2,4-Oxadiazole ring with alternating double bonds and aromatic stability
Cyclopropyl group Introduces strain and potential for π-interactions in biological systems
Ethyl ester Facilitates hydrolysis to carboxylic acid derivatives for further functionalization

Historical Development of 1,2,4-Oxadiazole Chemistry

The 1,2,4-oxadiazole scaffold was first synthesized in 1884 by Tiemann and Krüger, who initially classified it as a furo[ab1]diazole. Early research focused on its photochemical reactivity and rearrangement properties, but biological applications remained limited until the mid-20th century.

A pivotal moment occurred in the 1940s–1960s with the discovery of its pharmacological potential, including anticonvulsant and antihistamine activities. Modern interest surged in the 2000s , driven by its role in drug discovery for conditions like Alzheimer’s disease, cancer, and infections. The integration of cyclopropyl and trifluoromethyl groups into oxadiazole derivatives, as seen in related compounds, further expanded its therapeutic scope.

Position within Heterocyclic Chemistry

1,2,4-Oxadiazoles occupy a niche in heterocyclic chemistry due to their:

  • Bioisosteric properties : Serve as alternatives to amides or esters in drug design, offering improved metabolic stability.
  • Reactivity : Participate in cycloaddition reactions and act as intermediates in synthesizing complex molecules.
  • Biological relevance : Found in experimental drugs targeting carbonic anhydrase, histone deac

Properties

IUPAC Name

ethyl 3-cyclopropyl-1,2,4-oxadiazole-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O3/c1-2-12-8(11)7-9-6(10-13-7)5-3-4-5/h5H,2-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMRBTIANPAMXMF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NC(=NO1)C2CC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1018125-29-5
Record name ethyl 3-cyclopropyl-1,2,4-oxadiazole-5-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Scientific Research Applications

While comprehensive data tables and case studies for ethyl 3-cyclopropyl-1,2,4-oxadiazole-5-carboxylate are not available in the search results, the following scientific research applications of oxadiazoles, in general, are available:

Oxadiazoles as Bioisosteres and Pharmaceuticals
Oxadiazoles, including 1,2,4-oxadiazoles and 1,3,4-oxadiazoles, are widely used as ester and amide bioisosteres . They are also valuable as antiviral agents, neuroprotectants, and anti-inflammatory agents . Oxadiazole derivatives have demonstrated potential as anticancer drugs, particularly for epidermal growth factor receptor (EGFR) inhibition .

Anticancer Agents
Modified 1,2,4-oxadiazoles have exhibited anticancer activity . In fact, research indicates an increasing interest in 1,3,4-oxadiazoles for scientific application since 2000 . Some derivatives induce apoptosis and display cytotoxicity against various cancer cell lines, including prostate, lung, and liver cancer cells . Specific compounds have shown comparable or greater activity than reference drugs like Prodigiosin .

Synthesis Methods
scalable and cost-effective procedures for preparing 1,2,4- and 1,3,4-oxadiazole carboxylates from readily available starting materials have been developed . One method involves condensing an amidoxime with an acid chloride or an acid anhydride . However, this method can be limited by the availability of the starting amidoxime, which is usually prepared by treating a substituted oximyl chloride with ammonia gas, a highly toxic and caustic substance .

Mechanism of Action

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations and Structural Analogues

The following table summarizes key analogues of Ethyl 3-cyclopropyl-1,2,4-oxadiazole-5-carboxylate, highlighting differences in substituents, molecular properties, and applications:

Compound Name Substituent (Position 3) Molecular Formula Molecular Weight (g/mol) Key Data
This compound (Target) Cyclopropyl C₈H₁₀N₂O₃ 182.18 High purity (97%), typically in stock; used in drug discovery.
Ethyl 3-(2-methylcyclopropyl)-1,2,4-oxadiazole-5-carboxylate (CAS 1184246-60-3) 2-Methylcyclopropyl C₉H₁₂N₂O₃ 196.20 Similar structure; methyl group increases steric bulk.
Ethyl 3-(1-methylcyclopropyl)-1,2,4-oxadiazole-5-carboxylate (CAS 1533749-69-7) 1-Methylcyclopropyl C₉H₁₂N₂O₃ 196.20 Predicted density: 1.230 g/cm³; boiling point: 285.9°C.
Ethyl 3-isopropyl-1,2,4-oxadiazole-5-carboxylate (CAS 1183530-90-6) Isopropyl C₈H₁₂N₂O₃ 196.20 Flexible alkyl chain; potential for altered solubility.
Ethyl 3-cyclopentyl-1,2,4-oxadiazole-5-carboxylate (CAS 1340441-65-7) Cyclopentyl C₁₀H₁₄N₂O₃ 210.23 Larger ring size; higher molecular weight impacts pharmacokinetics.
Ethyl 3-methyl-1,2,4-oxadiazole-5-carboxylate (CAS 40019-21-4) Methyl C₆H₈N₂O₃ 156.14 Simpler structure; similarity score 0.76 vs. target.
Ethyl 3-phenyl-1,2,4-oxadiazole-5-carboxylate (CAS 37760-54-6) Phenyl C₁₁H₁₀N₂O₃ 218.21 Aromatic substituent; enhances π-π interactions in binding.

Key Differences and Implications

Steric and Electronic Effects
  • Cyclopropyl vs. Alkyl/Aryl Groups: The cyclopropyl group in the target compound provides a balance between steric bulk and metabolic stability.
  • Methylcyclopropyl Derivatives : The 1- and 2-methylcyclopropyl variants (CAS 1533749-69-7 and 1184246-60-3) introduce additional steric hindrance, which may influence reactivity in synthetic pathways (e.g., slower nucleophilic substitution).
Physical Properties
  • Boiling Points : The 1-methylcyclopropyl analogue (CAS 1533749-69-7) has a predicted boiling point of 285.9°C, whereas the cyclopentyl derivative (CAS 1340441-65-7) likely exhibits even higher values due to increased molecular weight.
  • Density : The 1-methylcyclopropyl compound has a predicted density of 1.230 g/cm³, slightly higher than typical oxadiazoles (1.1–1.2 g/cm³), reflecting substituent effects.

Biological Activity

Ethyl 3-cyclopropyl-1,2,4-oxadiazole-5-carboxylate is a compound belonging to the oxadiazole class, which has garnered attention for its diverse biological activities. This article will explore its biological activity, including mechanisms of action, pharmacokinetics, and therapeutic potential based on recent research findings.

Overview of Oxadiazole Compounds

The 1,2,4-oxadiazole derivatives are known for their broad spectrum of biological activities, including antimicrobial, anticancer, anti-inflammatory, and antiviral properties. The unique structure of the oxadiazole ring contributes to its bioisosteric properties and makes it a valuable scaffold in drug discovery .

Target Interactions:
this compound interacts with various biological targets including enzymes and receptors. Its mechanism involves:

  • Enzyme Inhibition: The compound has been shown to inhibit cytochrome P450 enzymes which are critical in drug metabolism.
  • Cell Signaling Modulation: It modulates pathways related to inflammation and apoptosis, indicating potential therapeutic roles in inflammatory diseases and cancer.

Pharmacokinetics:
The compound exhibits high gastrointestinal absorption and can penetrate the blood-brain barrier, suggesting its potential for central nervous system applications.

Antimicrobial Activity

This compound demonstrates significant antimicrobial properties. It has shown effectiveness against various strains of bacteria including methicillin-resistant Staphylococcus aureus (MRSA) at concentrations ranging from 4 to 32 μg/mL. This activity is notably higher than standard treatments like chloramphenicol .

Anticancer Activity

Recent studies indicate that this compound exhibits cytotoxic effects against several cancer cell lines. For instance:

  • Cytotoxicity Assays: In vitro studies have shown that it can induce apoptosis in human breast adenocarcinoma cell lines (MCF-7 and MDA-MB-231) with IC50 values as low as 10.38 µM .
  • Selectivity: The compound has demonstrated selectivity towards renal cancer cells with an IC50 value of 1.143 µM .

Study on Anti-inflammatory Effects

A laboratory study assessed the anti-inflammatory properties of this compound in animal models. The results indicated a dose-dependent reduction in inflammatory markers, suggesting its potential use in treating conditions like arthritis.

Study on Anticancer Mechanisms

In another study focusing on its anticancer mechanisms, flow cytometry revealed that the compound activates apoptotic pathways by increasing p53 expression levels and caspase-3 cleavage in cancer cells . This finding underscores its potential as a therapeutic agent in oncology.

Data Summary

Biological Activity Target/Effect IC50 Value
AntimicrobialMRSA4 - 32 µg/mL
AnticancerMCF-7 (breast cancer)10.38 µM
Renal cancer1.143 µM
Anti-inflammatoryInflammatory markers reductionDose-dependent

Q & A

Q. What are the established synthetic routes for Ethyl 3-cyclopropyl-1,2,4-oxadiazole-5-carboxylate, and how do reaction conditions influence yield?

The compound can be synthesized via cyclocondensation of carboxylic acid hydrazides with ethyl carbethoxyformimidate, analogous to methods used for structurally similar 1,2,4-oxadiazoles . For example, substituting cyclopropyl-containing precursors (e.g., cyclopropanecarbohydrazide) with ethyl chlorooxoacetate under reflux in anhydrous ethanol typically yields the target compound. Reaction optimization (e.g., temperature, solvent polarity, and stoichiometry) is critical, as seen in a 62–93% yield range for analogous methyl-substituted derivatives . Catalytic additives like triethylamine may enhance cyclization efficiency.

Q. How can spectroscopic techniques (NMR, MS) confirm the structure of this compound, particularly the cyclopropane moiety?

  • NMR : The cyclopropane protons appear as distinct multiplets in the 1H NMR spectrum (δ ~0.5–1.5 ppm), while the oxadiazole ring protons resonate as singlets (δ ~8–9 ppm). The ethyl ester group shows a quartet at δ ~4.3 ppm (CH2) and a triplet at δ ~1.3 ppm (CH3) .
  • Mass Spectrometry : High-resolution MS (HRMS) confirms the molecular ion peak ([M+H]+) at m/z 197.0922 (C9H12N2O3). Fragmentation patterns, such as loss of the ethyl group (–C2H5O, m/z 154), further validate the ester and oxadiazole moieties .

Q. What safety precautions are essential when handling this compound in the lab?

Based on analogous oxadiazole derivatives:

  • Personal Protective Equipment (PPE) : Use nitrile gloves, safety goggles, and lab coats to avoid skin/eye contact. Respiratory protection is advised if dust or aerosols form .
  • Emergency Protocols : In case of inhalation, move to fresh air; for skin contact, wash with soap/water. Spills should be absorbed with inert material (e.g., silica gel) and disposed of as hazardous waste .

Advanced Research Questions

Q. How can conflicting synthetic yields (e.g., 62% vs. 93% in analogous reactions) be systematically addressed?

Yield discrepancies often arise from variations in:

  • Reagent Purity : Impurities in starting materials (e.g., cyclopropanecarbohydrazide) can inhibit cyclization.
  • Reaction Monitoring : TLC or HPLC tracking of intermediate formation (e.g., acylhydrazide) ensures optimal reaction quenching .
  • Workup Procedures : Column chromatography (silica gel, 25% EtOAc/hexane) may recover unreacted starting materials, improving effective yield .

Q. What methodologies are used to evaluate the compound’s bioactivity in cancer research?

  • In Vitro Assays : Screen for cytotoxicity using MTT assays on cancer cell lines (e.g., HeLa, MCF-7). IC50 values are compared to controls like doxorubicin .
  • Mechanistic Studies : Western blotting for apoptosis markers (e.g., caspase-3 cleavage) or flow cytometry for cell cycle arrest (e.g., G1/S phase) .
  • Kinase Inhibition : Molecular docking studies predict binding affinity to targets like EGFR or BRAF, validated via enzymatic assays .

Q. How can environmental impact assessments address the lack of ecotoxicity data for this compound?

  • Read-Across Analysis : Use data from structurally similar oxadiazoles (e.g., ethyl 3-phenyl derivatives) to estimate biodegradability (e.g., OECD 301F test) and bioaccumulation potential (log Kow calculations) .
  • Microtox Assays : Acute toxicity to Vibrio fischeri (EC50) provides preliminary ecotoxicity data .

Q. What strategies enable selective functionalization of the oxadiazole ring for drug discovery?

  • Nucleophilic Aromatic Substitution : Introduce electron-withdrawing groups (e.g., –NO2) at the 3-position to activate the ring for substitution .
  • Cross-Coupling Reactions : Suzuki-Miyaura coupling with boronic acids (e.g., aryl/heteroaryl) at the 5-position, catalyzed by Pd(PPh3)4 .

Methodological Challenges and Data Analysis

Q. How can reaction mechanisms for cyclopropane ring formation be elucidated?

  • DFT Calculations : Simulate transition states for cyclopropane ring closure via [2+1] cycloaddition or carbene insertion pathways.
  • Isotopic Labeling : 13C-labeled precursors track carbon migration during cyclization .

Q. What analytical approaches resolve contradictions in reported melting points or solubility?

  • DSC/TGA : Differential scanning calorimetry determines precise melting points and thermal stability.
  • Solubility Screening : Use Hansen solubility parameters to identify optimal solvents (e.g., DMSO for polar aprotic conditions) .

Q. How is the compound utilized as a building block in multicomponent reactions?

  • Ugi Reactions : Combine with amines, aldehydes, and isocyanides to generate peptidomimetics .
  • Click Chemistry : Azide-alkyne cycloaddition with propargylamine derivatives forms triazole-linked hybrids .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.